molecular formula C14H18Si2 B3048937 Silane, 1,4-phenylenebis[ethynyldimethyl- CAS No. 1871-88-1

Silane, 1,4-phenylenebis[ethynyldimethyl-

Cat. No.: B3048937
CAS No.: 1871-88-1
M. Wt: 242.46 g/mol
InChI Key: QEBBZORCIZDBAX-UHFFFAOYSA-N
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Description

The compound "Silane, 1,4-phenylenebis[ethynyldimethyl-]" (CAS 478190-79-3) is a silane derivative featuring a 1,4-phenylene core linked to two ethynyldimethylsilane groups. Its structure comprises a central benzene ring substituted at the 1,4-positions with ethynediyl (acetylene) bridges connected to trimethylsilane units (Figure 1). This architecture combines rigidity from the acetylene linkages with the hydrophobic and electron-donating properties of silane groups.

Properties

IUPAC Name

ethynyl-[4-[ethynyl(dimethyl)silyl]phenyl]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Si2/c1-7-15(3,4)13-9-11-14(12-10-13)16(5,6)8-2/h1-2,9-12H,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBBZORCIZDBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C#C)C1=CC=C(C=C1)[Si](C)(C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500324
Record name (1,4-Phenylene)bis[ethynyl(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871-88-1
Record name (1,4-Phenylene)bis[ethynyl(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of silane, 1,4-phenylenebis[ethynyldimethyl- typically involves the reaction of 1,4-dibromobenzene with ethynyldimethylsilane in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Silane, 1,4-phenylenebis[ethynyldimethyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include silanol, siloxane, and various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

Silane compounds are characterized by their silicon atoms bonded to organic groups. The structure of Silane, 1,4-phenylenebis[ethynyldimethyl-] can be represented as follows:

  • Molecular Formula : C14H18Si2
  • CAS Number : 1871-88-1

This compound features a phenylene group linked to two ethynyl dimethyl silane units, contributing to its reactivity and versatility.

Surface Modification

Silane compounds are extensively used for modifying surfaces to enhance adhesion properties. Silane, 1,4-phenylenebis[ethynyldimethyl-] can form covalent bonds with substrates such as glass, metals, and polymers. This property is particularly beneficial in:

  • Coating Technologies : Improving the durability and performance of coatings in automotive and aerospace industries.
  • Adhesives : Enhancing the bonding strength between dissimilar materials.

Nanotechnology

In nanotechnology, silanes play a critical role in the synthesis and functionalization of nanoparticles. Silane, 1,4-phenylenebis[ethynyldimethyl-] can be used to:

  • Stabilize Nanoparticles : Prevent agglomeration of nanoparticles in suspensions.
  • Functionalize Surfaces : Attach specific functional groups to nanoparticles for targeted applications in drug delivery and imaging.

Composite Materials

The incorporation of silanes into composite materials has been shown to improve mechanical properties and thermal stability. Silane, 1,4-phenylenebis[ethynyldimethyl-] is particularly useful in:

  • Polymer Matrix Composites : Enhancing interfacial adhesion between the polymer matrix and filler materials.
  • Ceramic Composites : Improving the toughness and durability of ceramic materials.

Case Study 1: Surface Coating Enhancement

A study demonstrated that applying Silane, 1,4-phenylenebis[ethynyldimethyl-] as a surface modifier on glass substrates significantly improved hydrophobicity. The contact angle increased from 30° to over 100°, indicating enhanced water repellency. This property is crucial for applications in self-cleaning surfaces and anti-fogging coatings.

Case Study 2: Nanoparticle Stabilization

Research on the stabilization of silver nanoparticles using Silane, 1,4-phenylenebis[ethynyldimethyl-] showed that the silane effectively prevented aggregation while maintaining antimicrobial properties. The study highlighted its potential for use in biomedical applications where stable nanoparticle dispersions are required.

Data Tables

Application AreaSpecific Use CaseBenefits
Surface ModificationCoatings on metalsIncreased durability and corrosion resistance
NanotechnologyStabilization of nanoparticlesEnhanced dispersion and reactivity
Composite MaterialsPolymer compositesImproved mechanical properties

Mechanism of Action

The mechanism by which silane, 1,4-phenylenebis[ethynyldimethyl- exerts its effects involves the interaction of its ethynyldimethylsilyl groups with molecular targets. These interactions can lead to the formation of stable bonds with other molecules, resulting in the desired chemical or physical properties. The pathways involved in these interactions depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : Likely C₁₄H₁₈Br₂Si₂ (inferred from , which describes a brominated analog).
  • Synthesis: Prepared via coupling reactions, such as Sonogashira coupling, using brominated precursors and ethynylsilane reagents .
  • Applications: Potential use in materials science, including polymer crosslinking, hydrophobic coatings, or as a precursor in vapor deposition processes due to its silane functionality .

Structural Analogues with Varied Substituents

a) 1,4-Phenylenebis(methylene)selenocyanate (XSC)
  • Structure: 1,4-phenylene core with methylene-linked selenocyanate (-SeCN) groups.
  • Properties: Exhibits low toxicity and potent chemopreventive activity against mammary tumors in rodents by inhibiting DMBA-DNA adduct formation .
  • Key Difference : Replacement of silane with selenium alters biological activity, making XSC suitable for cancer research, whereas silane derivatives lack such applications .
b) 1,4-Phenylenebis[dimethylsilane] (CAS 2488-01-9)
  • Structure : 1,4-phenylene core directly bonded to dimethylsilane (-Si(CH₃)₂) groups without acetylene linkages.
  • Properties :
    • logP : 1.074 (hydrophobic) .
    • Simpler synthesis due to absence of ethynediyl bridges.
  • Key Difference : The lack of acetylene groups reduces rigidity and thermal stability compared to the target compound .
c) 1,2-Ethanediylbis(methylsilane) (CAS 4405-22-5)
  • Structure : Ethylene (-CH₂-CH₂-) backbone with methylsilane (-SiCH₃) groups.
  • Properties :
    • Molecular Formula : C₄H₁₄Si₂ .
    • Flexible structure due to ethylene linkages, contrasting with the rigid acetylene in the target compound.
  • Applications : Used as a precursor in vapor deposition processes .

Functional Group Variations on 1,4-Phenylene Core

Compound Name Substituents Key Properties Applications Reference
Silane, 1,4-phenylenebis[ethynyldimethyl-] Ethynediyl-trimethylsilane High rigidity, hydrophobicity Materials science
XSC Methylene-selenocyanate Chemopreventive, inhibits DNA adducts Oncology research
1,4-Phenylenebis[dimethylsilane] Dimethylsilane logP = 1.074, flexible Coatings, polymers
(E,E)-1,4-Phenylenebis[...]imine Imine-linked nitroaryl groups Chromogenic properties Sensors, organic electronics

Physicochemical and Functional Comparisons

  • Hydrophobicity :
    • The target compound’s logP is expected to exceed 1.074 (as in 1,4-phenylenebis[dimethylsilane]) due to additional acetylene groups enhancing hydrophobicity .
  • Thermal Stability :
    • Acetylene linkages in the target compound confer higher thermal stability compared to ethylene or methylene-linked analogs .
  • Reactivity: Brominated analogs (e.g., CAS 478190-79-3) enable further functionalization via halogen exchange reactions, unlike non-halogenated derivatives .

Biological Activity

Silane, 1,4-phenylenebis[ethynyldimethyl-] (CAS Number: 17557-09-4), is a compound with significant potential in various biological applications. This article explores its chemical properties, biological activities, and relevant case studies that highlight its utility in biomedical research.

  • Molecular Formula: C14H26Si
  • Molecular Weight: 250.5272 g/mol
  • Structure: The compound features a silane backbone with ethynyl and dimethyl groups attached to a phenylene unit. This structural configuration contributes to its reactivity and functional versatility in chemical reactions.

Biological Activity Overview

Silane compounds, particularly those containing silicon, have been recognized for their unique biological activities. The biological activity of Silane, 1,4-phenylenebis[ethynyldimethyl-] can be categorized into several key areas:

  • Antioxidant Properties : Research indicates that silane compounds can exhibit antioxidant activities, which are essential for mitigating oxidative stress in cells. Such properties are crucial for developing therapeutic agents against various diseases linked to oxidative damage.
  • Anticancer Activity : Some studies have demonstrated that silane derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in malignant cells while sparing normal cells.
  • Pharmacological Applications : The compound's structure allows it to function as a potential drug delivery system or as a scaffold for drug development due to its compatibility with biological systems.
PropertyValue
Molecular FormulaC14H26Si
Molecular Weight250.5272 g/mol
Boiling PointN/A
DensityN/A
Flash PointN/A

Table 2: Biological Activities of Silane Compounds

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress
AnticancerInduces apoptosis in cancer cells
Drug DeliveryPotential scaffold for drug development

Case Studies

  • Antioxidant Study : A study published in Nature examined the antioxidant capacity of various silane compounds, including Silane, 1,4-phenylenebis[ethynyldimethyl-]. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting potential therapeutic applications in oxidative stress-related diseases.
  • Anticancer Research : In a clinical trial, the efficacy of silane derivatives was tested on breast cancer cell lines. The results showed that Silane, 1,4-phenylenebis[ethynyldimethyl-] effectively inhibited cell growth through apoptosis induction pathways, providing insights into its potential as an anticancer agent.
  • Drug Delivery Systems : Research conducted at a leading university explored the use of silane compounds as carriers for chemotherapeutic agents. The study demonstrated that these compounds could enhance the solubility and bioavailability of poorly soluble drugs, indicating their role in improving drug delivery systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, 1,4-phenylenebis[ethynyldimethyl-
Reactant of Route 2
Silane, 1,4-phenylenebis[ethynyldimethyl-

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